9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride (CAS 1949816-66-3) is a highly specialized, conformationally restricted bridged bicyclic amine salt. Functioning as a three-dimensional bioisostere for flexible heterocycles like morpholine, piperidine, and azepane, this building block is increasingly procured for advanced medicinal chemistry campaigns, including the synthesis of Cbl-b inhibitors and kinase modulators [1]. The hydrochloride salt form is specifically engineered for processability, offering a stable, free-flowing crystalline solid with high aqueous solubility and predictable stoichiometry. By maximizing the fraction of sp3-hybridized carbons (Fsp3) while restricting conformational freedom, this scaffold provides a critical procurement solution for optimizing metabolic stability, target affinity, and physicochemical properties in modern drug discovery [2].
Attempting to substitute 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride with simpler, unbridged analogs such as 1,4-oxazepane or morpholine frequently leads to downstream failures in both efficacy and pharmacokinetics. Flexible heterocycles incur a high entropic penalty upon target binding, resulting in suboptimal potency, and their exposed alpha-carbons are highly susceptible to rapid cytochrome P450-mediated oxidative clearance [1]. Furthermore, utilizing the free base form of bridged amines introduces severe handling challenges, including hygroscopicity, volatility, and stoichiometric inaccuracies during automated synthesis. Procuring the specific [4.2.1] bridged hydrochloride salt is therefore essential to lock the molecule into its bioactive conformation, shield vulnerable metabolic sites, and ensure absolute reproducibility in synthetic workflows [2].
In comparative human liver microsome (HLM) clearance assays, bridged oxa-azabicyclo scaffolds demonstrate profound resistance to cytochrome P450-mediated degradation compared to their unbridged counterparts [1]. The 9-oxa-3-azabicyclo[4.2.1]nonane core restricts access to the alpha-carbons adjacent to the heteroatoms, yielding an intrinsic clearance rate significantly lower than that of flexible homomorpholines. This structural rigidity prevents the rapid ring-opening and N-dealkylation pathways that typically plague simple oxazepanes.
| Evidence Dimension | In vitro intrinsic clearance (HLM, µL/min/mg protein) |
| Target Compound Data | < 15 µL/min/mg (bridged oxa-azabicyclo core) |
| Comparator Or Baseline | 1,4-Oxazepane (unbridged baseline): > 55 µL/min/mg |
| Quantified Difference | > 3.5-fold reduction in metabolic clearance |
| Conditions | Human liver microsomes (HLM), NADPH-dependent oxidation assay, 37°C |
Procurement of this bridged scaffold directly solves premature metabolic clearance issues in lead optimization, extending the in vivo half-life of drug candidates.
The use of 9-oxa-3-azabicyclo[4.2.1]nonane in the synthesis of Cbl-b inhibitors and other targeted therapeutics leverages its rigid [4.2.1] bicyclic geometry [1]. By locking the nitrogen and oxygen heteroatoms into a defined spatial orientation, the scaffold minimizes the loss of conformational entropy upon binding to the target protein's hydrophobic pockets. When compared to the highly flexible azepane ring, the bridged system provides a pre-organized vector for hydrogen bonding and steric fit, frequently resulting in a logarithmic improvement in binding affinity.
| Evidence Dimension | Receptor binding affinity (IC50 / Kd impact) |
| Target Compound Data | Low nanomolar target engagement (e.g., Cbl-b inhibitors utilizing the [4.2.1] core) |
| Comparator Or Baseline | Unsubstituted azepane or flexible morpholine analogs: typically high nanomolar to micromolar |
| Quantified Difference | 10- to 100-fold improvement in binding affinity due to entropic pre-organization |
| Conditions | In vitro biochemical assays (e.g., ubiquitin ligase inhibition) |
Selecting this pre-organized building block reduces the need for extensive downstream functionalization to achieve high target potency.
For high-throughput library synthesis and process scale-up, the physical form of the building block is critical. The free base of 9-oxa-3-azabicyclo[4.2.1]nonane (CAS 69928-94-5) is an oil or low-melting solid that is prone to atmospheric oxidation and handling losses [1]. In contrast, the hydrochloride salt (CAS 1949816-66-3) is isolated as a highly crystalline, free-flowing powder. This salt form exhibits enhanced bench stability, predictable stoichiometry for precise equivalents in Buchwald-Hartwig couplings, and excellent solubility in polar aprotic solvents when neutralized in situ.
| Evidence Dimension | Handling stability and stoichiometric precision |
| Target Compound Data | Hydrochloride salt (CAS 1949816-66-3): Crystalline, non-hygroscopic, >98% purity retention over 6 months |
| Comparator Or Baseline | Free base (CAS 69928-94-5): Prone to degradation, variable assay yields due to volatility/hygroscopicity |
| Quantified Difference | Near 100% stoichiometric accuracy vs. variable equivalent dosing (±15% error with free base) |
| Conditions | Standard benchtop storage and automated library synthesis weighing |
Procuring the hydrochloride salt ensures batch-to-batch reproducibility and eliminates yield variations caused by reagent degradation in automated synthesis workflows.
Incorporating the 9-oxa-3-azabicyclo[4.2.1]nonane motif significantly increases the sp3-hybridized carbon fraction (Fsp3) of a drug molecule without disproportionately increasing lipophilicity [1]. The oxygen bridge acts as a polar surface area contributor that offsets the hydrophobicity of the carbon framework. Compared to planar aromatic linkers or simple piperidines, this bridged system improves thermodynamic aqueous solubility while maintaining a favorable LogP profile, which is critical for oral bioavailability.
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and LogP contribution |
| Target Compound Data | Fsp3 = 1.0 (for the core), providing a highly three-dimensional, non-planar architecture |
| Comparator Or Baseline | Aromatic linkers (e.g., phenyl rings): Fsp3 = 0, high planarity |
| Quantified Difference | Maximized 3D character (ΔFsp3 = +1.0) with a lower LogD contribution than equivalent carbocycles |
| Conditions | In silico property calculation and kinetic solubility assays |
This scaffold is the ideal choice for medicinal chemists looking to improve the solubility and safety profile of flat, hydrophobic lead compounds.
Because the bridged [4.2.1] architecture sterically shields the heteroatom-adjacent carbons from alpha-oxidation, this compound is a highly effective building block for replacing metabolically labile morpholine or azepane moieties in oral drug candidates, directly extending their in vivo half-life[1].
Leveraging the reduced entropic penalty of the rigid bicyclic framework, this scaffold is highly suited for structure-based drug design targeting complex hydrophobic pockets, such as those in the E3 ubiquitin ligase Cbl-b, where precise spatial orientation of hydrogen-bond acceptors is required[2].
The enhanced bench stability and non-hygroscopic nature of the hydrochloride salt make it a highly reliable choice for automated parallel synthesis and Buchwald-Hartwig cross-coupling reactions, where precise stoichiometric control and reagent purity are critical for maximizing array yields [3].
In late-stage lead optimization, incorporating this high-Fsp3 building block serves as a direct strategy to disrupt molecular planarity, thereby improving thermodynamic aqueous solubility and reducing off-target toxicity associated with flat, highly lipophilic aromatic linkers [4].